TNIK Kinase Inhibition: Quantified Potency of a Derivative Scaffold
A derivative compound containing the 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile scaffold demonstrates potent inhibition of Traf2- and NCK-interacting kinase (TNIK). In a standardized biochemical assay using human full-length TNIK and His6-SMAD1 as a substrate, the derivative exhibits an IC50 of 7.90 nM [1]. This potency is within the same order of magnitude as other advanced TNIK inhibitors like TNIK-IN-7 (IC50: 11 nM), establishing a clear benchmark for this chemical series .
| Evidence Dimension | TNIK Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 7.90 nM (Derivative containing target scaffold) |
| Comparator Or Baseline | TNIK-IN-7 (IC50: 11 nM) |
| Quantified Difference | Derivative exhibits approximately 1.4-fold greater potency than the comparator |
| Conditions | Inhibition of human full-length TNIK(1-1360)-G5-Avi-6His-Flag expressed in baculovirus-infected sf21 cells using His6-SMAD1 as substrate, preincubated. |
Why This Matters
This data provides a quantifiable benchmark for the scaffold's potential in generating potent TNIK inhibitors, a therapeutic target implicated in Wnt signaling and cancer progression, thereby justifying its procurement for medicinal chemistry programs.
- [1] BindingDB. (n.d.). Entry BDBM50535489 (CHEMBL4471729). Affinity data for 5-Bromo-2-(2-fluoro-4-pyridyl)-1,7-naphthyridin-8-amine. View Source
